Acetophenone, 4'-(butylthio)-2-(1-imidazolyl)-
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Overview
Description
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)-: is a synthetic organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an acetophenone moiety substituted with a butylthio group and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, which is then subjected to a series of reactions to introduce the butylthio and imidazolyl groups.
Reaction Conditions: The introduction of the butylthio group can be achieved through a nucleophilic substitution reaction using butylthiol and a suitable base. The imidazolyl group is introduced via a condensation reaction with imidazole under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification methods to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group of acetophenone to an alcohol.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4’-(1-Imidazolyl)acetophenone: Similar structure but lacks the butylthio group.
4-(1-Imidazolyl)phenol: Contains a phenol group instead of an acetophenone moiety.
4-(1-Imidazolyl)benzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.
Uniqueness
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- is unique due to the presence of both the butylthio and imidazolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73932-15-7 |
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Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(4-butylsulfanylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-10-19-14-6-4-13(5-7-14)15(18)11-17-9-8-16-12-17/h4-9,12H,2-3,10-11H2,1H3 |
InChI Key |
GSPCMLVRSLMQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
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